molecular formula C26H35N3O3 B244287 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No. B244287
M. Wt: 437.6 g/mol
InChI Key: TVJOOPWSJRPLNI-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide, commonly known as BPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BPPA is a small molecule that is synthesized through a multi-step process and has shown promising results in scientific research studies.

Mechanism of Action

BPPA exerts its anti-cancer effects by targeting the DNA replication process in cancer cells. BPPA inhibits the activity of DNA polymerase, an enzyme that is essential for DNA replication, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. BPPA has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

BPPA has several advantages for lab experiments, including its low toxicity and high solubility in water. However, BPPA has some limitations, including its complex synthesis process and limited availability.

Future Directions

There are several future directions for research on BPPA, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neurology and immunology, and the exploration of its mechanism of action in more detail.
In conclusion, BPPA is a small molecule that has shown promising results in scientific research studies, particularly in the field of cancer research. BPPA has several potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of BPPA and its potential applications in other fields.

Synthesis Methods

The synthesis of BPPA involves several steps, including the reaction of 4-butanoylpiperazine with 4-nitrophenyl 2-(4-tert-butylphenoxy)acetate, followed by reduction and deprotection to yield the final product. The synthesis of BPPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPPA has shown promising results in scientific research studies, particularly in the field of cancer research. Studies have shown that BPPA has anti-cancer properties that can inhibit the growth of cancer cells.

properties

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C26H35N3O3/c1-5-6-25(31)29-17-15-28(16-18-29)22-11-9-21(10-12-22)27-24(30)19-32-23-13-7-20(8-14-23)26(2,3)4/h7-14H,5-6,15-19H2,1-4H3,(H,27,30)

InChI Key

TVJOOPWSJRPLNI-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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